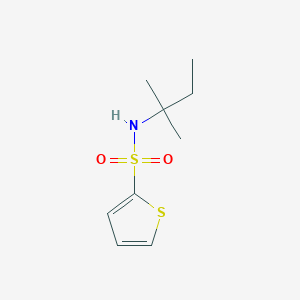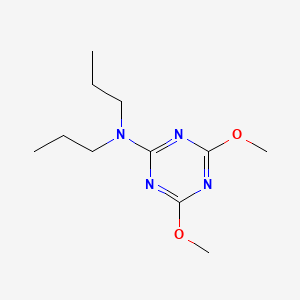![molecular formula C12H11Cl2N3S B5851466 acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5851466.png)
acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone, also known as DCTH, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCTH is a thiosemicarbazone derivative that has been shown to have a variety of biological effects, including anti-cancer and anti-viral properties.
作用机制
The mechanism of action of acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, which is an enzyme that is essential for DNA synthesis. By inhibiting ribonucleotide reductase, acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone prevents cancer cells from dividing and replicating. acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-viral properties, acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone has been shown to have anti-inflammatory and antioxidant effects. acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, due to its ability to protect neurons from oxidative stress.
实验室实验的优点和局限性
One of the advantages of using acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone in lab experiments is its high purity and stability. acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone in lab experiments is its potential toxicity. acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone has been shown to be toxic to some types of cells, and researchers must take care to use appropriate safety measures when handling the compound.
未来方向
There are many potential future directions for research on acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone. One area of interest is the development of acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone-based therapies for cancer and viral infections. Researchers are also interested in studying the mechanism of action of acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone in more detail, in order to better understand how it works and how it can be optimized for therapeutic use. Additionally, there is interest in exploring the use of acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone in the treatment of neurodegenerative diseases, as well as other conditions such as diabetes and cardiovascular disease.
合成方法
The synthesis of acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone involves the reaction of 3,4-dichlorophenyl isothiocyanate with thiosemicarbazide in the presence of a base. The resulting product is then reacted with hydrazine hydrate to yield acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone. The synthesis method has been optimized to yield high purity acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone, which is important for its use in scientific research.
科学研究应用
Acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone has been studied extensively for its potential applications in scientific research. One of the most promising applications of acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone is in the treatment of cancer. acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone has been shown to inhibit the growth of a variety of cancer cell lines, including breast cancer, prostate cancer, and leukemia. acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone has also been shown to have anti-viral properties, and has been studied for its potential use in the treatment of viral infections such as HIV and hepatitis C.
属性
IUPAC Name |
4-(3,4-dichlorophenyl)-N-(propan-2-ylideneamino)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3S/c1-7(2)16-17-12-15-11(6-18-12)8-3-4-9(13)10(14)5-8/h3-6H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMIHQXYVQBKOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=CS1)C2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dichlorophenyl)-N-(propan-2-ylideneamino)-1,3-thiazol-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5851395.png)


![2-[(4-chlorobenzylidene)amino]-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5851419.png)

![3,3'-[5-(4-chlorophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid](/img/structure/B5851431.png)

![1-[3-(3,4-dichlorophenyl)acryloyl]pyrrolidine](/img/structure/B5851440.png)


![4-{[3-(3-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5851456.png)

